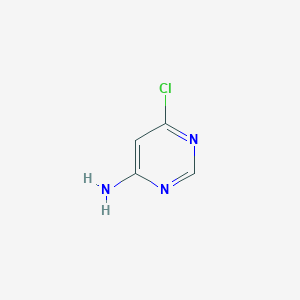

4-Amino-6-chloropyrimidine

Übersicht

Beschreibung

4-Amino-6-chloropyrimidine (CAS: 5305-59-9) is a heterocyclic aromatic compound with the molecular formula C₄H₄ClN₃ and a molecular weight of 129.55 g/mol. It is a white-yellow crystalline powder with a melting point of 220°C and is commercially available with ≥98.0% purity . Structurally, it features a pyrimidine ring substituted with an amino group at position 4 and a chlorine atom at position 4. This compound is widely utilized as a precursor in pharmaceuticals, agrochemicals, and materials science due to its dual reactive sites (amino and chloro groups), enabling diverse functionalization pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloropyrimidine typically involves the chlorination of 4,6-diaminopyrimidine. One common method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under controlled conditions, followed by quenching with alcohols to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of efficient chlorinating agents and optimized reaction conditions ensures high yield and purity of the compound. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-6-chloropyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, leading to the formation of substituted pyrimidines.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can undergo coupling reactions with aryl halides under electrochemical conditions, forming functionalized arylpyrimidines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like adamantylalkylamines and palladium catalysts are commonly used.

Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.

Coupling Reactions: Nickel catalysts and sacrificial iron anodes are used in electrochemical coupling reactions.

Major Products Formed:

Substituted Pyrimidines: Formed through nucleophilic substitution reactions.

Functionalized Arylpyrimidines: Resulting from electrochemical coupling reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antiviral Agents

Recent studies have demonstrated that derivatives of 4-amino-6-chloropyrimidine exhibit antiviral properties, particularly against herpes simplex virus (HSV) and influenza viruses. For instance, research indicates that substituting purine with pyrimidine fragments can lead to varying antiviral activities. In vitro evaluations showed that certain conjugates of this compound displayed moderate activity against HSV-1, including strains resistant to acyclovir .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | Virus Type | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| RS-5b | HSV-1 | 92 | < 8 |

| RS-5a | Influenza A | >10 | Low |

1.2 Anticancer Research

The compound has also been investigated for its potential anticancer properties. Studies suggest that modifications to the pyrimidine ring can enhance the cytotoxicity of certain derivatives against cancer cell lines. The presence of the amino group at position 4 and chlorine at position 6 is critical for activity, influencing both the mechanism of action and efficacy .

Agrochemical Applications

This compound is explored in the synthesis of herbicides and fungicides due to its ability to inhibit specific enzymes involved in plant metabolism. Research has shown that compounds derived from this pyrimidine can effectively target weed species while exhibiting low toxicity to crops.

Case Study: Synthesis of Herbicides

A study reported the synthesis of several herbicidal agents using this compound as a precursor. These compounds demonstrated effective inhibition of key metabolic pathways in target weeds, showcasing their potential for agricultural use .

Synthetic Chemistry

3.1 Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a valuable intermediate for constructing more complex molecules. Its reactivity allows for various transformations, such as cross-coupling reactions with aryl halides, leading to diverse functionalized products .

Table 2: Cross-Coupling Reactions Using this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Coupling with Aryl Halide | Pd catalyst, base | 70-85 |

| Nucleophilic Substitution | Strong nucleophile | 50-75 |

Wirkmechanismus

The mechanism of action of 4-Amino-6-chloropyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by forming hydrogen bonds with active site residues, thereby blocking their activity. The compound’s ability to undergo nucleophilic substitution allows it to modify biological molecules and pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Derivatives

The reactivity and applications of 4-amino-6-chloropyrimidine are strongly influenced by its substitution pattern. Below is a comparative analysis with structurally related pyrimidine derivatives:

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility: The amino group in this compound enhances water solubility compared to non-aminated analogs like 6-chloro-4-hydroxypyrimidine .

- Stability : Chlorine at C6 increases stability toward hydrolysis relative to hydroxyl-substituted analogs, making it preferable for long-term storage .

Biologische Aktivität

4-Amino-6-chloropyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by an amino group at the 4-position and a chlorine atom at the 6-position of the pyrimidine ring. This structural configuration contributes to its reactivity and biological activity. The synthesis of this compound typically involves nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles to create derivatives with enhanced biological properties.

Antiviral Activity

Research has demonstrated that this compound exhibits antiviral properties. In a study assessing its activity against herpes simplex virus type 1 (HSV-1), it was found that derivatives of this compound showed varying degrees of antiviral effectiveness. For instance, certain derivatives displayed moderate activity against both acyclovir-sensitive and resistant strains of HSV-1, with selectivity indices indicating their potential as antiviral agents .

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 5a | 9.27 | 34.63 | <4 |

| 5e | - | - | 6 |

The above table summarizes the cytotoxicity and antiviral activity of selected derivatives, highlighting their potential therapeutic applications.

Antimalarial Activity

In addition to its antiviral effects, this compound derivatives have been evaluated for antimalarial activity against Plasmodium falciparum. A study reported that several synthesized compounds exhibited significant inhibitory effects against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains, with IC50 values ranging from 5.26 to 106.76 µg/ml .

| Compound | Strain | IC50 (µg/ml) |

|---|---|---|

| 3d | 3D7 | 5.26 |

| 3e | Dd2 | 4.71 |

This data indicates the potential of these compounds in addressing malaria, particularly in light of increasing drug resistance.

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit various cancer cell lines, including human prostate (PC3), kidney (CAKI-1), and cervix carcinoma (HeLa) cells. The cytostatic activity of these compounds was evaluated using cell viability assays, demonstrating their ability to impede cell proliferation .

| Cell Line | EC50 (µM) |

|---|---|

| PC3 | 13 |

| CAKI-1 | - |

| HeLa | - |

The results suggest that modifications to the pyrimidine structure can enhance anticancer efficacy.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors involved in viral replication and cancer cell proliferation. For instance, it has been shown to inhibit enzymes such as glutathione S-transferase (GST), which plays a critical role in detoxification processes within cells . The inhibition constants (Ki) for various derivatives indicate their potency as enzyme inhibitors.

Case Studies

- Antiviral Evaluation : In a study focusing on the antiviral effects against HSV-1, several derivatives were synthesized and tested for their ability to suppress virus-induced cytopathogenic effects in cell cultures. The most active derivative exhibited an IC50 value significantly lower than that of standard antiviral drugs like acyclovir .

- Antimalarial Screening : A virtual library was created by modifying the structure of this compound, leading to the identification of several potent antimalarial agents through in silico screening followed by synthesis and biological evaluation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-amino-6-chloropyrimidine, and how are intermediates characterized?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A classic method involves refluxing 4-amino-6-hydroxypyrimidine with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group with chlorine . Post-synthesis, intermediates are characterized using elemental analysis (e.g., C, H, N content) and NMR spectroscopy. For example, reports a 43% yield after crystallization from ethyl acetate-petroleum ether, with elemental analysis confirming purity (C: 70.29%, H: 5.81%, N: 13.88%) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. highlights challenges in observing NH₂ signals in trifluoroacetic acid due to solubility limitations .

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₄H₄ClN₃, MW 129.55) .

- Elemental Analysis : Used to validate empirical formulas (e.g., C: 70.34%, H: 5.58%, N: 13.67% theoretical vs. observed) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The chlorine atom at position 6 serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. demonstrates that bulky substituents (e.g., diphenylmethyl groups) at position 5 alter reaction pathways, leading to unexpected byproducts like 2,6-diamino-4-hydroxypyrimidine derivatives due to steric hindrance . Kinetic studies under varying temperatures (e.g., 150°C in alcoholic ammonia) can quantify substituent effects .

Q. How can conflicting solubility data for this compound derivatives be resolved?

- Data Contradiction : reports solubility in acetic acid during synthesis, while notes limited solubility in CDCl₃, requiring (CD₃)₂SO or trifluoroacetic acid for NMR .

- Resolution :

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for dissolution.

- Derivatization : Introduce solubilizing groups (e.g., methyl, ethyl) temporarily during analysis .

Q. What strategies optimize the purification of this compound derivatives with low crystallinity?

- Methodology :

- Crystallization : Use mixed solvents (e.g., EtOAc-petroleum ether) to enhance crystal formation .

- Chromatography : Employ silica gel chromatography for non-crystalline compounds, with TLC monitoring (Rf values in 1:1 hexane-EtOAc) .

Q. Analytical and Mechanistic Challenges

Q. Why do competing substitution and elimination pathways occur in reactions of this compound with alcohols?

- Mechanistic Insight : In , benzhydrol reacts with this compound to yield two products: 4-amino-5-(diphenylmethyl)-6-hydroxypyrimidine (major) and 4-[(diphenylmethyl)amino]-6-hydroxypyrimidine (minor). The major product forms via nucleophilic aromatic substitution (Cl⁻ displacement), while the minor product results from amine group alkylation, influenced by steric effects and reaction temperature .

Q. How can computational modeling predict the regioselectivity of this compound derivatives?

Eigenschaften

IUPAC Name |

6-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKKRSPKJMHASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285521 | |

| Record name | 4-Amino-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5305-59-9 | |

| Record name | 5305-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-6-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-6-chloropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99CMM8EZ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.